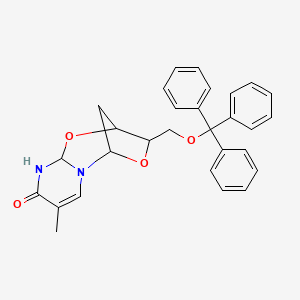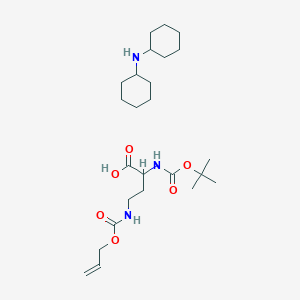
Boc-Dab(Alloc)-OH.DCHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Dab(Alloc)-OH.DCHA, also known as Nα-Boc-Nγ-Alloc-L-2,4-diaminobutyric acid (dicyclohexylammonium) salt, is a compound used primarily in peptide synthesis. It is a derivative of diaminobutyric acid, where the amino groups are protected by Boc (tert-butyloxycarbonyl) and Alloc (allyloxycarbonyl) groups. This compound is often utilized in the field of synthetic biology and biochemistry for its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Dab(Alloc)-OH.DCHA involves the protection of the amino groups of diaminobutyric acid. The process typically starts with the protection of the α-amino group using the Boc group, followed by the protection of the γ-amino group with the Alloc group. The final product is then converted into its dicyclohexylammonium salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The compound is then crystallized and dried to obtain a stable powder form.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Dab(Alloc)-OH.DCHA undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Alloc protecting groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HATU or EDCI.
Substitution Reactions: Replacement of the protecting groups with other functional groups for further modifications.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and palladium catalysts for Alloc removal.
Coupling: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N-methylmorpholine (NMM).
Substitution: Various nucleophiles under mild conditions.
Major Products
The major products formed from these reactions include peptides and modified amino acids, which are essential for further biochemical and pharmaceutical applications.
Applications De Recherche Scientifique
Boc-Dab(Alloc)-OH.DCHA is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and development purposes.
Mécanisme D'action
The mechanism of action of Boc-Dab(Alloc)-OH.DCHA involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Alloc groups protect the amino groups during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in peptide bond formation, allowing for the construction of complex peptide chains. The dicyclohexylammonium salt form enhances the compound’s solubility and stability, facilitating its use in various synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Dab(Boc)-OH: Another protected derivative of diaminobutyric acid, where the α-amino group is protected by Fmoc (9-fluorenylmethoxycarbonyl) instead of Boc.
Boc-Dap(Alloc)-OH: Similar to Boc-Dab(Alloc)-OH.DCHA but derived from diaminopropionic acid instead of diaminobutyric acid.
Uniqueness
This compound is unique due to its dual protection strategy, which provides enhanced stability and selectivity during peptide synthesis. The combination of Boc and Alloc groups allows for orthogonal deprotection, making it a versatile tool in the synthesis of complex peptides and proteins.
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O6.C12H23N/c1-5-8-20-11(18)14-7-6-9(10(16)17)15-12(19)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICPGWNKDOPUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
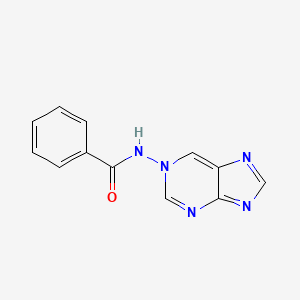
![1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalene-2,5-diol](/img/structure/B13396428.png)
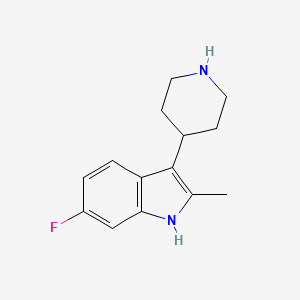
![3-chloro-7-[2-(hydroxymethyl)morpholin-4-yl]-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B13396439.png)

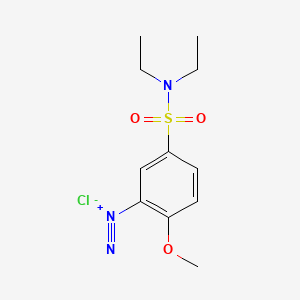
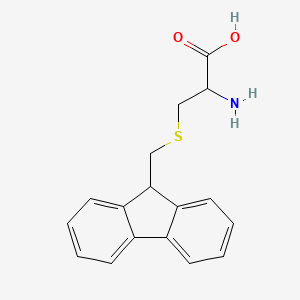
![2,4-dihydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B13396452.png)
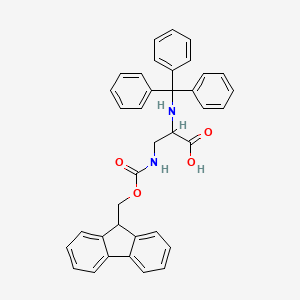
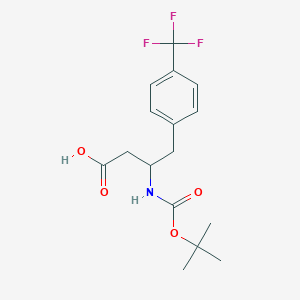
![2-Amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B13396471.png)
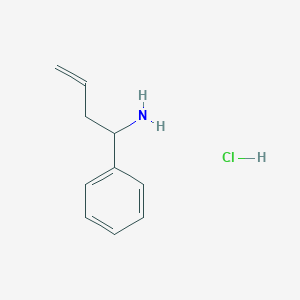
![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13396492.png)
